molecular formula C13H15NO2 B2656394 Ethyl 2-(3-cyanophenyl)-2-methylpropanoate CAS No. 521068-44-0

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Cat. No. B2656394
CAS RN: 521068-44-0
M. Wt: 217.268
InChI Key: XQVYPZKYLFMKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid phenylalanine and is often referred to as ethyl 2-(3-cyanophenyl)alanine. This compound has a variety of applications in the field of chemistry and biochemistry, and its unique properties make it an important tool for researchers.

Scientific Research Applications

Interactions in Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its analogs demonstrate the importance of non-covalent interactions, such as N⋯π and O⋯π interactions, in the crystal packing of certain ethyl compounds. These interactions contribute significantly to the stabilization of the crystal structure and may influence the properties of materials based on such compounds (Zhang, Wu, & Zhang, 2011).

Antifeedant Activity for Agricultural Use

Research into phenylpropanoids, which share a similar structural motif with Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, has identified potential applications in agriculture. Specifically, derivatives of ethyl cinnamate have shown significant antifeedant activity against the pine weevil, Hylobius abietis, indicating the potential for developing natural pest repellents from related compounds (Bohman et al., 2008).

Enzymatic Resolution and Ultrasound Application

The enzymatic resolution of ethyl-3-hydroxy-3-phenylpropanoate, a compound with a similar structure, using ultrasound has been studied for its potential to enhance reaction rates and efficiencies in synthetic processes. This approach can be relevant for the production of enantiomerically pure compounds in pharmaceutical applications (Ribeiro, Passaroto, & Brenelli, 2001).

Non-Hydrogen Bonding Interactions

Ethyl compounds featuring cyano groups have been analyzed for their unique C⋯π interactions, which are non-hydrogen bonding types. These interactions offer insights into the molecular assembly and potential functionalities of materials and pharmaceuticals based on such structures (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Biological Activities

The synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have shown promising antioxidant and anti-inflammatory activities. This research highlights the potential pharmaceutical applications of ethyl compounds with cyano and phenyl substitutions in addressing oxidative stress and inflammation (Madhavi & Sreeramya, 2017).

properties

IUPAC Name

ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYPZKYLFMKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

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